molecular formula C10H7FO B1599743 1-Fluoronaphthalen-2-ol CAS No. 51417-63-1

1-Fluoronaphthalen-2-ol

Cat. No.: B1599743
CAS No.: 51417-63-1
M. Wt: 162.16 g/mol
InChI Key: UZUCMBNQFISSPB-UHFFFAOYSA-N
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Description

1-Fluoronaphthalen-2-ol is a chemical compound that belongs to the family of naphthalene derivatives. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Scientific Research Applications

1-Fluoronaphthalen-2-ol has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including its metabolism by microorganisms like Cunninghamella elegans.

    Medicine: It is used in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake.

    Industry: this compound is used in the production of organic solar cells, where it improves the performance of non-fullerene acceptors.

Safety and Hazards

1-Fluoronaphthalen-2-ol is classified as a skin irritant, and it may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoronaphthalen-2-ol can be synthesized through various methods. One common method involves the diazotization of 1-naphthylamine followed by a substitution reaction with fluoroboric acid. The detailed steps are as follows :

    Diazotization Reaction: 1500 grams of hydrochloric acid (mass concentration25%) and 300 grams of naphthylamine are added to a 3000 milliliter three-necked flask, stirred, and heated to 75°C to dissolve. The temperature is then lowered to below 5°C, and 148 grams of sodium nitrite is slowly added at this temperature. The mixture is stirred at low temperature for 0.3 hours to obtain a diazonium salt solution.

    Substitution Reaction: 360 grams of fluoroboric acid solution (concentration45%) is added to the diazonium salt solution, stirred for 0.25 hours, and filtered. The filter cake is dried at a temperature of 50°C for 0.2 hours to obtain dry naphthylamine diazonium salt fluoroborate double salt.

    Hot Air Decomposition: The dried diazonium salt fluoroborate double salt is slowly added to a reactor through which hot air (temperature 85-90°C) is passed. The dried powdered naphthylamine diazonium salt fluoroborate double salt is dispersed and absorbs heat for thermal decomposition to obtain a 1-fluoronaphthalene solution containing a small amount of solid impurities.

    Purification Treatment: The 1-fluoronaphthalene solution is washed with pure water 3 to 6 times, neutralized with soda ash to a pH of 6.8 to 7.2, and the oil layer is separated by filtration. The filtrate is distilled to obtain a naphthalene-based fluorine-containing intermediate 1-fluoronaphthalene with a yield of 99.8%.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Fluoronaphthalen-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various phenolic derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions include various hydroxy and phenolic derivatives, which have significant applications in organic synthesis.

Mechanism of Action

The mechanism of action of 1-fluoronaphthalen-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by microorganisms to form various phenolic derivatives. These metabolites can interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

1-Fluoronaphthalen-2-ol can be compared with other similar compounds, such as:

  • 1-Bromonaphthalene
  • 1-Chloronaphthalene
  • 1-Iodonaphthalene

These compounds share similar structural features but differ in their halogen substituents. The presence of a fluorine atom in this compound makes it unique in terms of its reactivity and applications. For example, the fluorine atom can enhance the compound’s stability and alter its metabolic pathways compared to its bromine, chlorine, or iodine counterparts .

Properties

IUPAC Name

1-fluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUCMBNQFISSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454942
Record name 1-fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51417-63-1
Record name 1-fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoronaphthalen-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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